6-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)hexanoic acid
Overview
Description
6-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)hexanoic acid, also known as 6-HPPA, is a cyclic, non-aromatic carboxylic acid that has been studied extensively due to its potential applications in various scientific fields. The unique structure of 6-HPPA makes it a highly versatile molecule, with a wide range of possible uses.
Scientific Research Applications
Synthesis and Chemical Characterization
The compound 6-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)hexanoic acid and its derivatives have been the focus of several studies due to their unique chemical structures and potential applications. Research has primarily focused on the synthesis, chemical characterization, and exploration of their potential applications in various fields.
Synthesis Approaches : One study described the synthesis of dihydro-5,6 oxo-6 pyrido and dihydro-5,6 oxo-6 pyrazino derivatives, highlighting the conversion of 3-amino pyridine and 3-amino pyrazine into pyrrolyl derivatives using specific cyclization methods. This synthesis process provided foundational insights into creating compounds with similar structures to 6-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)hexanoic acid (Lancelot, Ladurée, & Robba, 1985).
Chemical Properties and Reactivity : Another significant piece of research involved the synthesis and characterization of new N- Aryl sulfonyl hydrazone compounds, providing insights into the reactivity and potential chemical applications of pyrrolo[3,4-b]pyrazine derivatives. This work elaborated on the steps to synthesize various derivatives and their reactivity with different chemical agents, offering a broader understanding of the compound's chemical behavior (Fathi & Mohammed, 2021).
Potential Pharmaceutical Applications : Research into the synthesis and characterization of 2-methoxy-6-phenyl derivatives highlighted the potential pharmaceutical applications of these compounds. The study focused on producing chemical combinations with significant regard for therapeutic use, suggesting the importance of these compounds in developing new drugs or pharmaceutical agents (Saraswat & Pandey, 2017).
Metal Complexes and Coordination Chemistry : Studies on the synthesis and characterization of Cu(I) and Zn(II) complexes with new sulfur-bearing ligands, including pyrrolo[3,4-b]pyrazine derivatives, explored their coordination chemistry. This research has implications for developing new materials with potential applications in catalysis, material science, and as sensors (Urdaneta et al., 2015).
properties
IUPAC Name |
6-(5,7-dioxopyrrolo[3,4-b]pyrazin-6-yl)hexanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O4/c16-8(17)4-2-1-3-7-15-11(18)9-10(12(15)19)14-6-5-13-9/h5-6H,1-4,7H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLMMSDHTCKDTNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=N1)C(=O)N(C2=O)CCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)hexanoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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